2-Ethyl-4-(2-phenylethyl)-2H-pyrido(3,2-c)-1,4-oxazin-3(4H)-one monohydrochloride
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Overview
Description
2-Ethyl-4-(2-phenylethyl)-2H-pyrido(3,2-c)-1,4-oxazin-3(4H)-one monohydrochloride is a synthetic organic compound that belongs to the class of pyrido-oxazinones. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The monohydrochloride form indicates that the compound is a hydrochloride salt, which can enhance its solubility and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-4-(2-phenylethyl)-2H-pyrido(3,2-c)-1,4-oxazin-3(4H)-one monohydrochloride typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known procedures. The key steps may include:
- Formation of the pyrido-oxazinone core through cyclization reactions.
- Introduction of the ethyl and phenylethyl groups via alkylation or acylation reactions.
- Conversion to the monohydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-4-(2-phenylethyl)-2H-pyrido(3,2-c)-1,4-oxazin-3(4H)-one monohydrochloride can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes and interactions.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-Ethyl-4-(2-phenylethyl)-2H-pyrido(3,2-c)-1,4-oxazin-3(4H)-one monohydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and physiological effects.
Comparison with Similar Compounds
Similar Compounds
2-Ethyl-4-(2-phenylethyl)-2H-pyrido(3,2-c)-1,4-oxazin-3(4H)-one: The base form without the hydrochloride salt.
2-Ethyl-4-(2-phenylethyl)-2H-pyrido(3,2-c)-1,4-oxazin-3(4H)-one dihydrochloride: A similar compound with two hydrochloride groups.
Uniqueness
The monohydrochloride form of 2-Ethyl-4-(2-phenylethyl)-2H-pyrido(3,2-c)-1,4-oxazin-3(4H)-one may offer unique properties such as improved solubility and stability compared to its base form or other salt forms. These properties can enhance its effectiveness in various applications.
Properties
CAS No. |
88799-56-8 |
---|---|
Molecular Formula |
C17H21ClN2O2 |
Molecular Weight |
320.8 g/mol |
IUPAC Name |
2-ethyl-4-(2-phenylethyl)-2,4-dihydro-1H-pyridazino[6,1-c][1,4]oxazin-3-one;hydrochloride |
InChI |
InChI=1S/C17H20N2O2.ClH/c1-2-15-17(20)14(9-8-13-6-4-3-5-7-13)16-12-21-11-10-19(16)18-15;/h3-7,10-12,14-15,18H,2,8-9H2,1H3;1H |
InChI Key |
GENJHAWNBIUGPB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C(=O)C(C2=COC=CN2N1)CCC3=CC=CC=C3.Cl |
Origin of Product |
United States |
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